Product packaging for Kir1.1-IN-A(Cat. No.:)

Kir1.1-IN-A

Cat. No.: B1192968
M. Wt: 432.48
InChI Key: LKLRNYYBQWYHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kir1.1-IN-A is a potent and highly selective small-molecule antagonist of the Renal Outer Medullary Potassium channel, ROMK (Kir1.1). This channel is critically expressed in the kidney, particularly in the thick ascending limb (TAL) of Henle's loop and the collecting duct, where it plays a fundamental role in potassium recycling and secretion . The development of selective inhibitors like this compound is grounded in genetic evidence that partial loss of ROMK function is associated with lowered blood pressure, suggesting its potential as a novel diuretic target . Mechanistically, this compound acts by entering the ion conduction pathway from the intracellular side to block the channel pore . Its high selectivity for Kir1.1 over other inward rectifier K+ channels is largely determined by specific interactions with key pore-lining residues, analogous to other well-characterized inhibitors which require an asparagine at the rectification controller site for effective block . This specificity makes this compound an essential pharmacological tool for dissecting the physiological roles of ROMK in native tissues and for validating its potential as a therapeutic target for conditions like hypertension and heart failure, with the potential to induce diuresis without the significant kaliuresis (potassium wasting) associated with conventional diuretics . Researchers can utilize this compound in various assays, including in vitro electrophysiology studies and fluorescent-based flux assays on cell lines expressing Kir1.1 or related channels . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.48

IUPAC Name

5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one

InChI

InChI=1S/C23H24N6O3/c30-22(14-17-1-4-20(5-2-17)29-16-24-25-26-29)28-11-9-27(10-12-28)8-7-18-3-6-21-19(13-18)15-32-23(21)31/h1-6,13,16H,7-12,14-15H2

InChI Key

LKLRNYYBQWYHND-UHFFFAOYSA-N

SMILES

O=C1OCC2=C1C=CC(CCN3CCN(C(CC4=CC=C(N5N=NN=C5)C=C4)=O)CC3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kir1.1-IN-A;  Kir1.1-INA;  Kir1.1 IN-A

Origin of Product

United States

Mechanism of Action of Kir1.1 in a

Direct Interaction with Kir1.1 Channel Subunits

Kir1.1-IN-A exerts its inhibitory effect through direct binding to the Kir1.1 channel protein.

Putative Binding Sites and Residue Interactions

Residues within the transmembrane domains and the cytoplasmic parts of the Kir1.1 channel are known to be involved in channel gating and interaction with various factors. For instance, a lysine (B10760008) residue at position 80 (K80) in Kir1.1a, located near the first transmembrane segment (M1), has been identified as a key component of the pH-sensing mechanism, although it may not be the sole proton sensor. nih.govembopress.org This residue functionally interacts with A177 on transmembrane domain 2 at the helix-bundle crossing, influencing the coupling of pH-dependent conformational changes to pore closure. embopress.org

Other residues in the cytoplasmic domain, such as arginine residues (R41 and R311), form conserved inter- and intra-subunit interactions important for Kir channel gating and indirectly influencing pH sensitivity. embopress.orgpnas.org Additionally, residues at the outer mouth of the channel, including E132, R128, and F127, are crucial for maintaining channel activity and are involved in K+-dependent gating and recovery from inactivation. nih.govamazonaws.com Mutation of these residues can alter the channel's response to external potassium. nih.govamazonaws.com

Studies on other Kir channel inhibitors suggest that binding sites can be located within the pore or in regions formed by specific residues. For example, a potential binding site for the inhibitor ML133 in Kir2.1 channels was localized to the pore region, involving residues that are highly conserved between Kir2.1 and Kir1.1, with the exception of D172 and I176 in Kir2.1 (corresponding to N171 and C175 in Kir1.1). researchgate.net Mutations at these positions in Kir2.1 affected ML133 potency, and the reverse mutations in Kir1.1 conferred weak sensitivity to the channel. researchgate.net Another Kir1.1 inhibitor, compound A, was found to require Asn171 for its blocking effect. nih.gov These findings highlight the transmembrane and pore regions as potential interaction sites for this compound.

Conformational Changes Induced by this compound Binding

Binding of small molecules to ion channels can induce conformational changes that alter channel function. For Kir1.1, gating involves conformational changes in various parts of the channel, including the N and C termini and the helix bundle crossing at the cytoplasmic end of the transmembrane pore. nih.govresearchgate.netamazonaws.com These changes are central to pH-dependent gating and other regulatory mechanisms. nih.govnih.govresearchgate.nettandfonline.comox.ac.uk

Role of Specific Kir1.1 Domains in Compound Recognition

Several domains of the Kir1.1 channel are critical for its function and are likely involved in recognizing and interacting with modulatory compounds like this compound. The transmembrane domains (TM1 and TM2) form the pore and are involved in ion conduction and gating. annualreviews.orgepfl.ch The pore helix and the selectivity filter within this region are particularly important for ion selectivity and can be targets for blockers and modulators. nih.govamazonaws.comannualreviews.orgnih.govfrontiersin.org

The cytoplasmic domain, which includes the β-sandwich immunoglobulin-like domain, plays a significant role in channel gating and regulation by intracellular factors like pH and PIP2. nih.govresearchgate.netamazonaws.comepfl.chphysiology.org This domain interacts with the transmembrane region and influences the opening and closing of the channel gates. nih.govresearchgate.netamazonaws.comtandfonline.comox.ac.uk Residues within this cytoplasmic domain, such as those in the G-loop and CD-loop, are part of an extensive gating network. researchgate.nettandfonline.comox.ac.uk

Specific residues within these domains have been implicated in the action of various Kir channel modulators. As mentioned earlier, residues near the outer mouth (extracellular side) and within the transmembrane and cytoplasmic regions can influence gating and interact with compounds. nih.govembopress.orgnih.govamazonaws.comresearchgate.net Therefore, this compound's recognition by the channel likely involves interactions with specific amino acid residues located in one or more of these key domains, potentially at the interface between transmembrane and cytoplasmic regions or within the pore itself, leading to altered channel activity.

Modulation of Kir1.1 Channel Gating Kinetics

The primary functional consequence of this compound binding is the modulation of the channel's gating kinetics, ultimately leading to inhibition of potassium current.

Impact on Channel Open Probability (Po)

Kir1.1 channels typically exhibit a high open probability (Po) under physiological conditions, contributing to significant potassium flux. amazonaws.comtandfonline.comamazonaws.comnih.gov For wild-type Kir1.1b, reported Po values are around 0.9. amazonaws.comamazonaws.com

Influence on Channel Inactivation/Deactivation Kinetics

Kir1.1 channel activity is regulated by various gating mechanisms, including pH-dependent gating, K+-dependent gating, and inactivation/deactivation processes. nih.govnih.govamazonaws.comnih.govnih.gov Intracellular acidification leads to channel closure, and this pH-dependent gating involves conformational changes in both the N and C termini. nih.govnih.govresearchgate.netamazonaws.com Kir1.1 also exhibits a slow, K+-dependent inactivation, which is modulated by extracellular calcium and magnesium and appears to involve conformational changes at the selectivity filter or outer mouth of the channel. nih.govamazonaws.comnih.govnih.gov This inactivation process is coupled to the pH gate. nih.govnih.gov

The binding of this compound is expected to influence these gating kinetics. Depending on its binding site and mechanism, this compound could:

Promote or stabilize the closed state induced by pH changes. nih.govnih.govresearchgate.netamazonaws.com

Enhance or alter the kinetics of K+-dependent inactivation. nih.govamazonaws.comnih.govnih.gov

Affect the rate of channel deactivation (transition from open to closed state at negative potentials). annualreviews.org

Studies on mutant Kir1.1 channels provide insights into how alterations in specific residues can affect inactivation and deactivation kinetics. For instance, the F127V mutation introduced an additional long closed time into the Kir1.1 kinetics. amazonaws.comtandfonline.com The slow inactivation of Kir1.1 can also be influenced by depolarization and extracellular potassium concentration. nih.gov

Influence on Kir1.1 Channel Trafficking and Surface Expression (if applicable)

The functional expression of Kir1.1 channels at the cell surface is a dynamic process regulated by various cellular mechanisms, including protein synthesis, assembly, targeting, and degradation. These processes collectively influence the number of functional channels available to conduct potassium ions.

Regulation of Channel Assembly and Targeting

Kir channels, including Kir1.1, are assembled as tetramers from four individual subunits pnas.org. The specificity of this assembly process is crucial, particularly in cells expressing multiple Kir subunits, to ensure the formation of appropriate homo- or heteromeric channels ox.ac.uk. While Kir1.1 can form homotetramers, it has been shown not to physically associate with certain other Kir subunits like Kir5.1 ox.ac.uk.

Specific domains within the Kir1.1 protein are important for its proper assembly and trafficking to the plasma membrane. For instance, the immunoglobulin (Ig)-like domain (IgLD) within the cytoplasmic domain of Kir1.1 is essential for the channel's thermodynamic stability, biosynthesis, and trafficking nih.govnih.gov. Mutations within the IgLD core have been shown to impair channel biosynthesis and trafficking nih.govnih.gov. Proteins like Golgin-160 have been shown to interact with the C-terminal domain of Kir1.1, leading to increased forward trafficking and enhanced channel currents uu.nl. Golgi-export signals, formed by combinations of cytoplasmic N- and C-terminal domains, interact with adaptor proteins like AP-1 to facilitate transport to Golgi-export sites uu.nl.

The provided search results describe these general mechanisms regulating Kir1.1 channel assembly and targeting. However, there is no specific information detailing whether or how the compound this compound influences these processes.

Role in Channel Recycling and Degradation Pathways

The surface expression of Kir1.1 channels is also regulated by endocytosis, recycling, and degradation pathways. Kir1.1 internalization depends on clathrin-dynamin mediated endocytosis, involving specific motifs within the channel protein uu.nl. After internalization, Kir1.1 channels are trafficked to early endosomes and subsequently to multivesicular bodies, which can then fuse with lysosomes for degradation uu.nl. The ESCRT machinery is involved in the degradation of Kir channels uu.nl.

Ubiquitination, particularly monoubiquitination, plays a role in regulating the surface expression of ROMK channels, influencing protein degradation and recycling physiology.org. The endoplasmic reticulum-associated degradation (ERAD) pathway is also involved, particularly for incorrectly folded Kir1.1 proteins uu.nlebi.ac.uk.

Pharmacological Characterization of Kir1.1 in a

Concentration-Response Relationships on Kir1.1 Channel Activity

The inhibitory effect of Kir1.1-IN-A on the Kir1.1 channel is concentration-dependent, a relationship that has been quantified through various in-vitro assays.

The potency of this compound has been determined using multiple functional assays, which measure the flow of ions through the Kir1.1 channel in cellular systems. In studies using human embryonic kidney (HEK) cells that stably express the human Kir1.1 (hKir1.1) channel, this compound (referred to in literature as compound A) was found to inhibit the thallium flux with a half-maximal inhibitory concentration (IC50) of approximately 24 to 50 nM. researchgate.nettandfonline.com

Functional assays measuring the permeation of Rubidium-86 (⁸⁶Rb⁺) have further corroborated these findings. For the human Kir1.1 channel, an IC50 value of 89 ± 6 nM was recorded. researchgate.net When tested against the rat Kir1.1 channel, the IC50 was found to be 135 ± 15 nM. researchgate.net Another assay using the FluxOR thallium flux reagent reported an IC50 value of 30 nM for the human Kir1.1 channel. researchgate.net

IC50 Values for this compound (Compound A) on Kir1.1 Channels
Assay TypeChannel SpeciesIC50 Value (nM)Reference
Thallium FluxHuman24 ± 7 researchgate.net
Thallium FluxHuman~50 tandfonline.com
FluxOR Thallium FluxHuman30 researchgate.net
⁸⁶Rb⁺ EffluxHuman89 ± 6 researchgate.net
⁸⁶Rb⁺ EffluxRat135 ± 15 researchgate.net

To understand the binding mechanism of this compound to the Kir1.1 channel, the Hill coefficient (nH) was determined from the concentration-response data. researchgate.net The Hill coefficient provides insight into the cooperativity of ligand binding. khanacademy.orginflibnet.ac.in A Hill coefficient equal to 1 suggests non-cooperative binding, where the binding of one inhibitor molecule does not influence the binding of subsequent molecules. khanacademy.orginflibnet.ac.in

For this compound (compound A), analysis of the concentration-response curve for its inhibition of hKir1.1 yielded a Hill coefficient of 1. researchgate.net This indicates that the inhibitor binds to the channel in a non-cooperative manner. researchgate.netkhanacademy.org This is distinct from the cooperative gating observed in Kir1.1 channels in response to pH changes, where Hill coefficients of around 3 have been reported, indicating the cooperative action of multiple protons. pnas.org

Specificity and Selectivity Profiling of this compound

A critical aspect of characterizing a pharmacological agent is to determine its selectivity. Extensive profiling of this compound has demonstrated its high specificity for the Kir1.1 channel.

Screening of this compound against a broad panel of other biological targets is essential to identify potential off-target effects. criver.com A highly selective inhibitor, believed to be compound A, was evaluated against a panel of more than 65 different ion channels, transporters, and receptors, where it was found to be highly selective for Kir1.1. physiology.org This clean ancillary pharmacology underscores its utility as a specific probe for Kir1.1.

The inwardly rectifying potassium (Kir) channel family consists of several subfamilies (Kir1.x through Kir7.x), many of which share structural homology. annualreviews.org Therefore, assessing the cross-reactivity of this compound within this family is paramount.

This compound (compound A) shows remarkable selectivity for Kir1.1 over other Kir channel subfamilies. researchgate.net In functional assays, it displayed no significant inhibitory effect on the human Kir2.1 channel at concentrations up to 100 µM. researchgate.net This high degree of selectivity is a significant advantage over other first-generation Kir1.1 inhibitors like VU590, which also inhibits Kir7.1 with an IC50 of approximately 8 µM. tandfonline.comnih.govnih.gov Another compound, VU573, was found to be a weak Kir1.1 inhibitor (IC50 ≈ 19 µM) but preferentially inhibited GIRK (Kir3.x) channels. frontiersin.org

Selectivity Profile of this compound (Compound A) and Other Kir Inhibitors
CompoundPrimary TargetKir1.1 IC50Other Kir ActivityReference
This compound (Compound A)Kir1.1~30-50 nMNo significant effect on Kir2.1 (up to 100 µM) researchgate.nettandfonline.com
VU590Kir1.1~220 nMInhibits Kir7.1 (IC50 ~8 µM) tandfonline.comnih.gov
VU573GIRK (Kir3.x)~19 µMPreferentially inhibits GIRK (IC50 ~1.9 µM) frontiersin.org
ML133Kir2.x>300 µMPotent inhibitor of Kir2.x family nih.gov

As part of its comprehensive selectivity profiling, this compound was assessed against a wide array of other receptor systems and transporters. The results from these broad screening panels indicated a lack of significant off-target activity, confirming that the compound does not meaningfully interact with the other screened receptors and transporters at concentrations where it potently inhibits Kir1.1. physiology.org

Kinetic Aspects of this compound Interaction

Currently, there is no publicly available scientific literature detailing the specific kinetic properties of a compound designated as "this compound." Extensive searches for data on its association and dissociation rates, as well as the reversibility of its effects on Kir1.1 channels, have not yielded any specific research findings for a molecule with this identifier.

The study of the kinetic interaction between an inhibitor and its target ion channel is crucial for understanding its mechanism of action. This typically involves determining the rates at which the inhibitor binds to and unbinds from the channel, as well as whether the inhibitory effect can be reversed upon removal of the compound.

Reversibility of this compound Effects

The reversibility of an inhibitor's effect is a critical pharmacological characteristic. A reversible inhibitor's effect will diminish and eventually disappear after the compound is washed out from the experimental system. In contrast, an irreversible inhibitor forms a stable, often covalent, bond with its target, and its effect is not easily reversed by washout.

Studies on other Kir1.1 inhibitors have demonstrated varying degrees of reversibility. For example, the inhibition of Kir1.1 by glibenclamide has been shown to be rapid and reversible when applied to the intracellular surface of an excised patch. ox.ac.uk Similarly, the inhibitory effects of elevated CO₂ concentrations on Kir1.1 currents, mediated by intracellular acidification, are also reversible. nih.gov The reversibility of tertiapin (B1603359) binding to rat Kir1.1 channels has also been demonstrated. acs.org Without experimental evidence, it is not possible to state whether the effects of this compound are reversible.

Cellular and Molecular Effects of Kir1.1 in a

Impact on Cellular Electrophysiology in Kir1.1-Expressing Cells

The Kir1.1 channel is a critical determinant of the resting membrane potential and potassium conductance in the epithelial cells of the kidney's thick ascending limb and collecting duct. By blocking this channel, Kir1.1-IN-A induces significant changes in the electrophysiological properties of these cells.

Inwardly rectifying potassium (Kir) channels play a pivotal role in establishing and maintaining the negative resting membrane potential of cells. nih.gov Under physiological conditions, the potassium equilibrium potential (EK) is significantly negative (e.g., -90 mV), while the cell's resting potential is slightly more positive. This creates a small outward driving force for K+ ions. Kir1.1 channels, being open at these resting voltages, permit a steady outward leak of potassium ions, which helps to hold the membrane potential near EK. quora.com

The application of this compound blocks this constitutive outward K+ current. By inhibiting the efflux of positive charge, the inhibitor causes the cell membrane to depolarize. quora.com This shift moves the membrane potential to a more positive value, away from the potassium equilibrium potential. This depolarization is the primary electrophysiological consequence of Kir1.1 inhibition. For instance, expression of Kir1.1 channels in Xenopus oocytes can hyperpolarize the resting membrane potential from approximately -42 mV to nearly -97 mV; inhibition by a compound like this compound would reverse this effect, leading to significant depolarization. epfl.ch

Table 1: Electrophysiological Effects of Kir1.1 Inhibition This table is interactive. Click on the headers to sort the data.

Parameter Uninhibited State (Control) Inhibited State (with this compound) Primary Consequence
Kir1.1 K+ Current Constitutive outward leak Significantly reduced or eliminated Depolarization
Resting Membrane Potential Highly negative (near EK) More positive (depolarized) Increased cell excitability
Potassium Conductance High Low Reduced K+ flux
Single Channel Conductance ~32.1 pS epfl.ch Blocked (0 pS) N/A

While Kir1.1 channels are most prominently studied in non-excitable renal epithelial cells, their principles of action are relevant to understanding excitability. Overexpression of Kir1.1 channels in excitable cells like neurons can lead to "silencing," an effect characterized by a hyperpolarized resting potential and reduced input resistance, making it much harder for the neuron to reach its action potential threshold. researchgate.net

By inducing depolarization, this compound would have the opposite effect. It would move the resting membrane potential closer to the threshold required to trigger an action potential. This would increase the excitability of the cell, meaning a smaller stimulus would be required to elicit a response. In neurons or other excitable cells, this could lead to an increased frequency of action potential firing or the initiation of spontaneous activity. researchgate.net

Influence on Intracellular Signaling Pathways Mediated by Kir1.1 Activity

The activity of the Kir1.1 channel is not typically regulated by intracellular second messengers but rather by factors like intracellular pH and ATP. However, the modulation of the channel by an inhibitor like this compound can have significant downstream consequences on intracellular signaling, primarily through the alteration of the membrane potential and subsequent changes in the driving force for other ions, particularly calcium (Ca2+).

The primary downstream effect of Kir1.1 inhibition is the modulation of other voltage-sensitive proteins in the cell membrane. The depolarization caused by this compound alters the electrochemical gradient for all other ions. A key consequence of this is the impact on Ca2+ influx.

In many cells, the highly negative resting potential maintained by potassium channels like Kir1.1 provides a strong electrical driving force for the entry of extracellular Ca2+ through various calcium channels. By depolarizing the membrane, this compound reduces this driving force, leading to decreased Ca2+ influx. This change in Ca2+ entry can then affect a multitude of Ca2+-dependent downstream effectors. For example, in macrophages, the activity of Kir2.1 channels hyperpolarizes the membrane, which is necessary for driving the Ca2+ influx that activates signaling pathways involving CaMK II, ERK, and NF-κB. nih.gov Inhibition of Kir1.1 would be expected to attenuate such pathways by reducing the initial Ca2+ signal.

Calcium (Ca2+) Flux: As detailed above, Ca2+ is a ubiquitous second messenger, and its intracellular concentration is tightly controlled. The most direct impact of this compound on secondary messenger systems is the reduction of Ca2+ influx from the extracellular space due to depolarization. researchgate.net This diminishes the amplitude of Ca2+ signals that are crucial for processes ranging from neurotransmitter release to gene expression. mdpi.com

Cyclic AMP (cAMP): The link between Kir1.1 inhibition and the cAMP pathway is less direct but plausible. The synthesis of cAMP is catalyzed by adenylyl cyclase (AC) enzymes. Several isoforms of AC are sensitive to Ca2+. For example, some ACs are stimulated by Ca2+/calmodulin, while others are inhibited. nih.gov By reducing Ca2+ influx, this compound could indirectly alter intracellular cAMP levels by modulating the activity of these Ca2+-sensitive adenylyl cyclases. A decrease in Ca2+ could lead to reduced activity of Ca2+-stimulated ACs or disinhibition of Ca2+-inhibited ACs, thereby altering the cAMP-PKA signaling axis.

Table 2: Proposed Cascade of this compound on Intracellular Signaling This table is interactive and outlines the sequential effects following channel inhibition.

Step Event Molecular Target/Process Resulting Change
1 Inhibition Kir1.1 Channel Blockade of outward K+ current
2 Electrophysiology Cell Membrane Potential Depolarization (becomes more positive)
3 Ion Flux Electrochemical Gradient for Ca2+ Driving force for Ca2+ entry is reduced
4 Second Messenger Ca2+ Influx Cytosolic Ca2+ signal is diminished
5 Downstream Signaling Ca2+-sensitive enzymes (e.g., CaMKII, some Adenylyl Cyclases) Activity is altered, potentially affecting ERK/NF-κB pathways or cAMP levels

Functional Consequences in Cellular Models of Kir1.1 Expression

The application of this compound in cellular models expressing the Kir1.1 channel allows for the precise dissection of its physiological roles. By inhibiting the channel, researchers can observe the direct consequences on cellular function.

Regulation of Fluid and Electrolyte Transport in Epithelial Cells

In epithelial cells, particularly those of the renal tubules, the Kir1.1 channel is a key component of the machinery that governs the transport of ions across the cell membrane. The primary function of Kir1.1 in the thick ascending limb of the loop of Henle is to recycle potassium ions back into the tubular lumen. This potassium recycling is crucial for the activity of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium chloride reabsorption.

In the cortical collecting duct, Kir1.1 provides a pathway for potassium secretion into the urine. This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). The activity of Kir1.1 helps to maintain the electrochemical gradient that drives sodium uptake.

While direct studies utilizing this compound to quantify its impact on fluid and electrolyte transport in specific epithelial cell models are not extensively detailed in publicly available research, the known function of the Kir1.1 channel allows for inferred consequences of its inhibition. Inhibition of Kir1.1 by a compound like this compound would be expected to disrupt these transport processes, leading to decreased potassium secretion and a reduction in the driving force for sodium reabsorption. This is the basis for the interest in Kir1.1 inhibitors as potassium-sparing diuretics.

Table 1: Predicted Effects of this compound on Ion Transport in Renal Epithelial Cells

Transporter/ChannelPredicted Effect of this compoundConsequence
Na-K-2Cl Cotransporter (NKCC2)Indirect InhibitionReduced NaCl reabsorption
Epithelial Sodium Channel (ENaC)Indirect InhibitionReduced Na+ reabsorption
Kir1.1 (ROMK)Direct InhibitionDecreased K+ secretion

This table is based on the established physiological role of the Kir1.1 channel; specific quantitative data for this compound is not available.

Modulation of Secretory Processes (if Kir1.1 is implicated)

The role of the Kir1.1 channel is predominantly characterized in the context of renal electrolyte transport, which is a form of secretion. However, its direct implication in other glandular or exocrine secretory processes is not well-established in the scientific literature. Therefore, there is currently a lack of research data on the effects of this compound on modulating other secretory processes. Future research may explore the expression and function of Kir1.1 in other secretory epithelia and the potential impact of its inhibition.

Influence on Cell Volume Regulation

Potassium channels are known to play a role in the regulation of cell volume. By mediating potassium efflux, these channels can influence the osmotic potential of the cell, leading to water movement and changes in cell volume. Some studies have suggested a role for Kir1.1 in cell proliferation and development in the embryonic kidney, which may be linked to cell volume regulation nih.gov.

However, specific studies investigating the direct influence of this compound on cell volume regulation in various cellular models are not currently available in the scientific literature. The inhibition of potassium efflux by this compound could theoretically impact a cell's ability to respond to osmotic stress, but this remains an area for further investigation.

Table 2: Summary of Research Findings on this compound's Functional Consequences

Functional ConsequenceResearch Findings with this compoundStatus of Research
Regulation of Fluid and Electrolyte TransportNo specific studies identified. Effects are inferred from the known function of the Kir1.1 channel.Further research needed
Modulation of Secretory ProcessesNo specific studies identified.Further research needed
Influence on Cell Volume RegulationNo specific studies identified.Further research needed

Compound Names

Physiological Impact of Kir1.1 in a in Pre Clinical Models Strictly Non Human in Vivo or Ex Vivo Studies

Renal Physiological Regulation

Inhibition of Kir1.1 in vivo has been shown to induce natriuresis and potassium sparing vumc.org. This occurs primarily through the inhibition of potassium transport in the thick ascending limb, with a lesser contribution from the collecting duct vumc.org.

Effects on Glomerular Filtration and Tubular Reabsorption

Studies in ROMK-deficient mice, a model for type II Bartter's syndrome, have shown a sharply reduced whole-kidney glomerular filtration rate (GFR), apparently due to hydronephrosis researchgate.net. Micropuncture analysis in these mice revealed that the single nephron GFR was relatively maintained researchgate.net. Loss of ROMK in mice leads to defective NaCl reabsorption in the TAL researchgate.net.

Modulation of Renal Potassium Handling and Excretion

Kir1.1 plays a central role in renal potassium secretion physiology.org. In the TAL, it's involved in potassium recycling essential for NaCl reabsorption researchgate.netnih.govphysiology.org. In the CNT and CCD, it mediates potassium secretion researchgate.netnih.gov. In vivo inhibition of Kir1.1 induces potassium sparing vumc.org. Dietary potassium intake significantly affects ROMK expression and localization in the distal nephron physiology.org. A high-potassium diet increases apical expression of ROMK in the DCT2, CNT, and CD in mice physiology.org.

Impact on Urine Volume and Osmolality

ROMK-deficient mice exhibit polyuria and poor urinary concentrating ability researchgate.net. Studies involving variations in dietary potassium, which affect Kir1.1 activity, demonstrate impacts on urine volume and osmolality in mice nih.gov. For instance, a low-potassium diet can lead to a decrease in urine volume and a decrease in urine osmolality, consistent with the development of diabetes insipidus nih.gov. High potassium intake can lead to increased urine volume nih.gov.

Cardiovascular System Modulation

Genetic data in both mice and humans suggest that pharmacological inhibition of Kir1.1 could lower blood pressure vumc.org. Heterozygous carriers of KCNJ1 mutations associated with Bartter's syndrome have reduced blood pressure researchgate.net.

Effects on Blood Pressure Regulation in Animal Models

Pharmacological inhibition of Kir1.1 is being investigated as a strategy to lower blood pressure in the setting of hypertension vumc.org. Studies using ROMK knockout mice have indicated reduced blood pressure researchgate.net. The association between loss-of-function polymorphisms in ROMK and resistance to hypertension in humans further supports the role of Kir1.1 activity as a determinant of blood pressure control nih.gov.

Cardiac Electrophysiological Changes

While Kir2.x channels are primarily responsible for the inwardly rectifying potassium current (I_K1) that is critical for setting the resting membrane potential in cardiac myocytes, and Kir3.x channels mediate the acetylcholine-activated potassium current (I_K,ACh) in atrial tissue, Kir1.1 is also a member of the inwardly rectifying potassium channel family ahajournals.org. Kir1.1 itself encodes a weak inward rectifier ahajournals.org.

Limited pre-clinical data specifically on the cardiac electrophysiological effects of Kir1.1-IN-A or highly selective Kir1.1 inhibitors are available in the provided search results. One study mentions that pharmacologic ROMK (Kir1.1) inhibition protected the murine heart from ischemia-reperfusion injury and may influence mitochondrial matrix K+ handling researchgate.net. However, this appears to relate to mitochondrial ROMK, which may have distinct roles compared to plasma membrane Kir1.1 researchgate.net. Further detailed pre-clinical studies are needed to fully characterize any direct or indirect effects of this compound on cardiac electrophysiology.

Other Organ System Effects

Beyond the kidney, Kir1.1 expression and function have been investigated in other organ systems, suggesting broader physiological roles.

Gastrointestinal Tract Motility and Secretion

Kir1.1 channels are expressed in the gastrointestinal tract. Specifically, Kir1.1 has been shown to be essential for normal gastric acid secretion in mice nih.govnih.gov. Studies in Kir1.1-deficient mice demonstrated that while gastric mucosal morphology and parietal cell number were normal, secretagogue-stimulated gastric acid secretion was absent nih.gov. Luminal application of potassium restored acid secretion in gastric glands from Kir1.1-deficient mice, and inhibitors of Kir1.1 reduced proton secretion in wild-type mice nih.gov. This indicates that Kir1.1, in collaboration with other channels like Kv7.1, is involved in potassium recycling across the apical membrane of parietal cells, a process necessary for the gastric H+/K+-ATPase to secrete acid nih.govnih.gov.

Kir1.1 is also reported to be expressed in gastrointestinal smooth muscle and interstitial cells of Cajal, which are pacemaker cells regulating gastrointestinal motility tmrjournals.com. While the presence of Kir1.1 in these tissues is noted, the specific impact of this compound or Kir1.1 inhibition on gastrointestinal motility and secretion beyond gastric acid secretion requires further detailed pre-clinical investigation.

Central Nervous System Function and Neuronal Activity

Kir1.1 is expressed in the brain, although its precise roles in the central nervous system (CNS) are not fully understood epfl.chplos.org. Some research suggests a potential involvement of the ROMK channel in mental health plos.org. For instance, increased ROMK mRNA expression has been observed in patients with major depression plos.org.

Pre-clinical studies using a Kir1.1 blocker peptide, Tertiapin-RQ, in mice have provided some insights into the potential CNS effects of Kir1.1 modulation plos.org. Intracerebroventricular injection of Tertiapin-RQ showed an antidepressive effect in behavioral tests in mice plos.org. However, it also enhanced anxiety-like behavior and impaired spontaneous motor activities plos.org. These findings suggest that Kir1.1 in the brain may influence mood and motor function, but the specific mechanisms and the relevance of these observations to the effects of small-molecule inhibitors like this compound warrant further research. The expression and specific neuronal or glial localization of Kir1.1 within the CNS are areas of ongoing investigation.

Methodological Approaches in Kir1.1 in a Research

Electrophysiological Techniques for Kir1.1 Channel Activity Assessment

Electrophysiological methods are central to the study of ion channels like Kir1.1, providing a direct measure of channel function. These techniques have been extensively used to assess the inhibitory effects of Kir1.1-IN-A.

Patch-Clamp Recordings (Whole-Cell, Single-Channel, Inside-Out, Outside-Out Configurations)

Patch-clamp electrophysiology is a gold-standard technique for studying ion channel function, allowing for the measurement of ionic currents flowing through a single channel or across the entire cell membrane. ualberta.camoleculardevices.com In the context of this compound research, various configurations of this technique are employed.

Whole-cell patch-clamp is a primary method used to characterize the inhibitory effect of compounds on Kir1.1 channels. nih.govfrontiersin.orgresearchgate.nettandfonline.com This technique involves forming a tight seal between a micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the entire cell. moleculardevices.com This allows for the recording of macroscopic currents from the entire population of Kir1.1 channels on the cell surface. For instance, studies have utilized whole-cell recordings to determine the concentration-response relationship of Kir1.1 inhibitors and to assess their voltage dependency. nih.govresearchgate.net In a typical experiment, cells expressing Kir1.1 are voltage-clamped, and currents are evoked by voltage steps or ramps before and after the application of the inhibitor. nih.govfrontiersin.org

While less specifically detailed in the context of this compound, single-channel recordings and other patch configurations like inside-out and outside-out are crucial for a detailed mechanistic understanding of channel modulation. These techniques allow researchers to study the effect of a compound on the gating and permeation properties of a single Kir1.1 channel protein.

Voltage-Clamp and Current-Clamp Modalities

Voltage-clamp is the predominant modality used in this compound research. By holding the membrane potential at a constant level, researchers can directly measure the ionic current flowing through the Kir1.1 channels. ualberta.ca This is essential for quantifying the inhibitory potency of a compound. For example, voltage ramps are often used to generate current-voltage (I-V) relationships, which clearly illustrate the inward-rectifying nature of the Kir1.1 channel and how it is affected by an inhibitor. nih.govresearchgate.net The voltage-clamp technique has been instrumental in demonstrating the voltage-dependent block of Kir1.1 by certain inhibitors, a characteristic that suggests the binding site is located within the ion conduction pathway. nih.gov

The current-clamp modality, where the current is controlled and changes in membrane potential are measured, is less commonly used for the primary characterization of Kir1.1 inhibitors but is vital for understanding the physiological consequences of channel block.

High-Throughput Electrophysiology Platforms (e.g., Automated Patch Clamp, IonWorks)

To screen large libraries of compounds for Kir1.1 inhibitors, high-throughput electrophysiology platforms have been developed. These automated systems significantly increase the throughput compared to manual patch-clamp techniques. physiology.orgdoi.org

The IonWorks and Patchliner systems are examples of automated patch-clamp platforms that have been used in the discovery and characterization of Kir1.1 inhibitors. nih.govdoi.orgnih.gov These platforms utilize planar patch-clamp technology, where cells are positioned over small apertures in a plate, and seals are formed to enable whole-cell recordings from multiple cells in parallel. doi.org For instance, the IonWorks Quattro system has been employed to screen thousands of compounds for their ability to inhibit Kir7.1, a related inwardly rectifying potassium channel, demonstrating the power of this technology in identifying novel channel modulators. nih.gov Similarly, a Patchliner parallel patch clamp workstation was used to test the effects of compounds on ROMK current. nih.gov These high-throughput methods are often complemented by fluorescence-based thallium flux assays for initial screening, with electrophysiology serving as the gold-standard for confirming hits and performing detailed pharmacological characterization. jove.com

Biochemical and Molecular Biology Techniques

In addition to electrophysiology, biochemical and molecular biology approaches are indispensable for a comprehensive understanding of the interaction between this compound and the Kir1.1 channel.

Ligand Binding Assays (if radiolabeled this compound is used)

While direct evidence for the use of radiolabeled this compound is not prominent in the provided context, ligand binding assays are a powerful tool in pharmacology. The development of a high-affinity radioligand for a channel allows for direct measurement of binding affinity and can be used in high-throughput screening formats. physiology.org For the Kir1.1 channel, a radiolabeled derivative of tertiapin (B1603359), a peptide toxin from bee venom, has been developed. acs.org This radioligand, [¹²⁵I]TPN-Y1/K12/Q13, was shown to bind specifically to rat Kir1.1 channels. acs.org Such an approach, if applied to a small molecule like this compound, would enable direct binding studies to determine binding kinetics and affinity, complementing the functional data obtained from electrophysiology.

Mutagenesis Studies of Kir1.1 Channel Subunits

Site-directed mutagenesis is a critical technique used to identify the specific amino acid residues within the Kir1.1 channel that are crucial for the binding of an inhibitor. By systematically changing individual amino acids and then assessing the effect of the mutation on the inhibitor's potency using electrophysiology, researchers can map the binding site.

This approach has been successfully used to understand the interaction of various inhibitors with the Kir1.1 channel. For example, mutagenesis studies have identified key residues in the pore region of Kir1.1 that are critical for block by certain small molecules. nih.gov Mutations at positions like Val168 and Asn171 in ROMK were found to significantly reduce the sensitivity to an inhibitor, suggesting these residues form part of the binding site. nih.gov Similarly, studies on the pH sensitivity of Kir1.1 have utilized random mutagenesis screens to identify mutations that alter channel gating. tandfonline.com The transfer of the M1-M2 linker from a sensitive to a non-sensitive channel has been shown to confer sensitivity, highlighting the importance of this region for inhibitor binding. pnas.org Furthermore, mutations in the cytoplasmic domain of Kir1.1 have been shown to affect channel trafficking and surface expression, which can indirectly influence the observed inhibitory effects. researchgate.netnih.gov

Co-Immunoprecipitation and Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. ptglab.comphysiology.org This method involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any proteins that are bound to it (the "prey"). physiology.org The resulting protein complex is then analyzed, typically by Western blotting, to identify the interacting partners. ptglab.com

In the context of Kir1.1 channel research, Co-IP has been instrumental in identifying and confirming interactions with various regulatory proteins. For instance, studies have used this technique to demonstrate the physical association of Kir1.1 with caveolin-1, a scaffolding protein involved in endocytosis, suggesting a mechanism for the regulation of the channel's surface expression. frontiersin.org Similarly, Co-IP has been employed to study the formation of heteromeric channels, such as the interaction between Kir4.1 and Kir5.1 subunits in astrocytes and oligodendrocytes. psu.edu The general workflow for a Co-IP experiment involves cell lysis, incubation of the lysate with an antibody against the target protein, precipitation of the antibody-protein complex using protein A/G beads, washing to remove non-specific binders, and finally, elution and analysis of the co-precipitated proteins. physiology.orgplos.org

While Co-IP is a standard method for investigating Kir1.1 protein interactions, to date, published research has not specifically reported the use of this technique to study the direct or indirect interactions of this compound with the Kir1.1 channel or its associated proteins. Such studies could, in principle, reveal whether this compound influences the association of Kir1.1 with its known regulatory partners.

Gene and Protein Expression Analysis in Response to this compound (e.g., qPCR, Western Blot, Immunofluorescence)

To understand the broader cellular impact of this compound, it is crucial to assess whether its activity extends beyond direct channel inhibition to modulating the expression of the Kir1.1 channel itself. This can be investigated at both the gene and protein levels using standard molecular biology techniques.

Quantitative Polymerase Chain Reaction (qPCR): Reverse transcription qPCR (RT-qPCR) is the gold standard for quantifying messenger RNA (mRNA) levels, providing a measure of gene expression. nih.govnih.gov This method involves converting RNA from treated cells into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. nih.gov The rate of amplification of the target gene, KCNJ1 (which encodes Kir1.1), is compared to that of a stable reference gene to determine relative changes in expression. nih.gov This approach could be used to determine if prolonged exposure to this compound leads to compensatory up- or down-regulation of KCNJ1 gene expression.

Western Blot: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. bicellscientific.comresearchgate.net It involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest, in this case, Kir1.1. bicellscientific.com This method can reveal changes in the total amount of Kir1.1 protein within a cell in response to treatment with this compound. Analysis of different glycosylation states of the Kir1.1 protein by Western blot can also provide insights into channel biosynthesis and trafficking. researchgate.net

Immunofluorescence: Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of a specific protein within a cell. nih.gov In the context of Kir1.1 research, immunofluorescence can be used to determine the localization of the channel, for instance, its expression on the apical membrane of kidney epithelial cells. nih.govfrontiersin.org By treating cells with this compound and then performing immunofluorescence with a Kir1.1-specific antibody, researchers could investigate whether the inhibitor affects the trafficking or cell surface density of the channel.

Currently, there is no published data from qPCR, Western blot, or immunofluorescence studies specifically examining the effect of this compound on the expression or localization of the Kir1.1 channel.

Functional Ion Flux Assays

Functional ion flux assays are a cornerstone of Kir1.1 inhibitor research, providing a direct measure of channel activity. These high-throughput screening-compatible assays rely on the ability of Kir1.1 channels to conduct specific ions that can be detected by fluorescent dyes or by their radioactive properties.

Thallium (Tl⁺) flux assays are a widely used non-radioactive method to assess the function of potassium channels. researchgate.net The assay is based on the permeability of K⁺ channels to the congener ion Tl⁺. researchgate.net Cells expressing the Kir1.1 channel are loaded with a Tl⁺-sensitive fluorescent dye. nih.gov When Tl⁺ is added to the extracellular solution, it flows into the cells through open Kir1.1 channels, leading to an increase in fluorescence. nih.gov The rate of this fluorescence increase is proportional to channel activity. Inhibitors like this compound will block the channel, reduce Tl⁺ influx, and thus diminish the fluorescent signal.

In studies identifying and characterizing this compound (referred to as Compound A), a thallium flux assay using HEK293 cells stably expressing human Kir1.1 channels was employed. embopress.org The compound was found to inhibit thallium flux through these channels in a dose-dependent manner. embopress.org

Rubidium (Rb⁺) flux assays are another established method for measuring K⁺ channel activity and often use the radioactive isotope ⁸⁶Rb⁺ as a tracer for K⁺. nih.govembopress.org In these assays, cells expressing Kir1.1 are incubated with ⁸⁶Rb⁺, and the amount of ion uptake through the channels is measured. The presence of a channel inhibitor like this compound reduces the accumulation of ⁸⁶Rb⁺ inside the cells. These assays can also be performed in the presence of serum to evaluate the effect of protein binding on the potency of a compound. nih.gov

Functional cell-based assays using ⁸⁶Rb⁺ flux were used to determine the inhibitory activity of this compound on both human and rat Kir1.1 channels. embopress.org These experiments provided crucial data on the compound's potency and the influence of serum proteins. embopress.org

Table 1: Inhibitory Potency (IC₅₀) of this compound in Functional Ion Flux Assays

Assay TypeChannel SpeciesConditionIC₅₀ (nM)Source
Thallium FluxHuman Kir1.1-24 ± 7 embopress.org
⁸⁶Rb⁺ FluxHuman Kir1.1Absence of Serum89 ± 6 embopress.org
⁸⁶Rb⁺ FluxHuman Kir1.1Presence of 100% Human Serum506 ± 23 embopress.org
⁸⁶Rb⁺ FluxRat Kir1.1Absence of Serum135 ± 15 embopress.org
⁸⁶Rb⁺ FluxRat Kir1.1Presence of 100% Rat Serum576 ± 164 embopress.org

Computational and Structural Biology Approaches

Computational methods, including molecular docking and dynamics simulations, are invaluable for understanding how small molecules like this compound interact with their protein targets at an atomic level. These approaches complement experimental data by providing a structural hypothesis for the mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., the Kir1.1 channel) to form a stable complex. scispace.com This is often followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and revealing dynamic interactions. tandfonline.com

While a detailed publication of the full molecular docking and dynamics simulation for this compound has not been released, key findings from such studies have been reported. Research indicates that this compound accesses the Kir1.1 channel from the cytoplasmic side. The binding site is located within the transmembrane pore, specifically in the region below the channel's selectivity filter.

Furthermore, computational and functional analyses of other Kir1.1 inhibitors, such as VU591, have highlighted the critical role of specific amino acid residues in the inhibitor binding site. scispace.com These studies, combining homology modeling, in silico ligand docking, and site-directed mutagenesis, have identified the asparagine residue at position 171 (Asn171) as being crucial for the high-affinity block of the Kir1.1 channel. scispace.com Notably, research on this compound (Compound A) has confirmed that this residue, Asn171, is also required for its ability to block the ROMK channel, suggesting a shared or overlapping binding site with other inhibitors. scispace.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For inhibitors targeting the Kir1.1 channel, including series to which this compound belongs, medicinal chemistry efforts have systematically explored how modifications to the core chemical scaffold influence inhibitory activity. These studies are crucial for developing selective pharmacological tools and potential therapeutic agents.

Research into small-molecule inhibitors of Kir1.1, such as the VU590 and VU573 series, has provided significant insights into the channel's pharmacology. frontiersin.orgnih.gov SAR studies for these compounds often involve synthesizing a library of analogues where specific parts of the molecule are altered. For instance, in the development of VU573 analogues, modifications to the benzyl (B1604629) and aryl-ether moieties were explored. researchgate.net These investigations revealed that such changes did not lead to improved potency, highlighting the sensitivity of the binding interaction to the specific arrangement of these chemical groups. researchgate.net

Similarly, SAR exploration for other inhibitor series has focused on various regions of the chemical structure. For example, in a series of pyrazole (B372694) derivatives targeting a different receptor, SAR analysis showed that substitutions on a phenyl ring could significantly alter potency, with bicyclic ring systems demonstrating greatly improved activity. sci-hub.se While targeting a different protein, this exemplifies the common strategy of exploring aromatic and heterocyclic variations to optimize ligand-receptor interactions.

Comparing the SAR of a single compound against different channels can also yield valuable information. The inhibitor VU590 blocks both Kir1.1 and Kir7.1, but modifications to its core structure result in divergent SARs for the two channels. tandfonline.comtandfonline.com This divergence indicates that the inhibitor binds differently to each channel, and these differences can be exploited to design more selective compounds. For example, an analogue might retain activity at Kir1.1 while losing its effect on Kir7.1, or vice versa. frontiersin.orgresearchgate.net This differential SAR is critical for minimizing off-target effects. The data gathered from these studies allows for the construction of detailed SAR maps, guiding the rational design of next-generation inhibitors with improved profiles.

Table 1: Representative SAR Data for Kir Channel Inhibitors
Compound SeriesScaffold ModificationObserved Effect on Potency/SelectivityReference
VU573 AnaloguesModification of benzyl and aryl-ether moietiesDid not lead to improved potency against target Kir channels. researchgate.net
VU573 AnaloguesReplacement of aryl ether with a morpholine (B109124) (analogue VU342)Resulted in a 22-fold lower potency for AeKir1 inhibition. researchgate.net
VU590Comparison of SAR at Kir1.1 vs. Kir7.1Divergent SARs suggest unique binding modes at each channel, enabling potential for selectivity. tandfonline.comtandfonline.com
General Kir InhibitorsSystematic substitution on aromatic ringsPotency is highly sensitive to the position and nature of substituents. sci-hub.se

Homology Modeling and Advanced Structural Analysis of Kir1.1 Channel Complexes

Due to the challenges in obtaining high-resolution crystal structures of Kir1.1 in complex with inhibitors, homology modeling has become an indispensable tool for structural analysis. tandfonline.com This computational technique involves building an atomic-resolution model of a target protein using the known experimental structure of a related homologous protein as a template. For Kir1.1, templates have included the crystal structures of other inward rectifier channels like Kir2.2, Kir3.1, Kir3.2, and the prokaryotic KirBac1.1. tandfonline.comnih.govresearchgate.netamazonaws.com

These models provide a structural framework to interpret experimental data and guide further research. For example, homology models of the Kir1.1 cytoplasmic domain have been used to map the locations of mutations that cause Bartter syndrome, providing insights into how these mutations might disrupt channel stability and function. nih.govresearchgate.net Advanced structural analyses often combine homology modeling with molecular dynamics (MD) simulations to assess the stability of the model and to simulate the dynamic nature of the channel. tandfonline.comembopress.org An ensemble of homology models, based on different templates and conformations, can be used to better represent the flexibility of the channel, which is crucial for understanding how small molecules like this compound might bind. tandfonline.com

A key application of these models is in silico ligand docking, which predicts the preferred binding orientation of a small molecule to its protein target. This approach was instrumental in identifying the binding site for the inhibitor VU591 within the ion-conduction pathway of the Kir1.1 channel pore. tandfonline.com Subsequent site-directed mutagenesis experiments, guided by the model, confirmed that residue Asparagine 171 (N171) is a critical determinant for high-affinity block. tandfonline.comnih.gov This integrated approach of modeling and experimental validation is powerful for elucidating the molecular mechanisms of inhibition. nih.gov Structural models also help explain the differential sensitivity of various Kir channels to a single inhibitor, highlighting subtle differences in the pore-lining residues that can be exploited for designing selective drugs. tandfonline.comtandfonline.com

In vivo Animal Model Studies for Physiological Effects

Animal Model Selection and Justification (e.g., rodent models of hypertension, kidney disease)

The selection of appropriate animal models is critical for evaluating the physiological effects of Kir1.1 channel inhibitors like this compound and for validating Kir1.1 as a therapeutic target. gsconlinepress.com Rodent models are most commonly used due to their physiological similarities to humans in key areas, well-established protocols, and the availability of genetic variants. frontiersin.org

Hypertension Models:

Spontaneously Hypertensive Rat (SHR): This is one of the most widely used models for studying primary (essential) hypertension, as these rats genetically develop high blood pressure starting at a young age. gsconlinepress.commeliordiscovery.com They serve as a robust model to test the antihypertensive efficacy of Kir1.1 inhibitors.

Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet, mimicking a common form of human hypertension linked to sodium intake. frontiersin.org They are particularly relevant for studying Kir1.1 inhibitors, given the channel's role in renal salt handling.

Pharmacologically-Induced Hypertension: Models using continuous infusion of agents like Angiotensin II are employed to study specific pathways of blood pressure regulation. frontiersin.orgresearchgate.net These models allow researchers to investigate the effects of Kir1.1 inhibition in the context of an activated renin-angiotensin system.

Surgically-Induced Hypertension: Models such as the two-kidney, one-clip (2K1C) model induce hypertension by restricting blood flow to a kidney, leading to renin-dependent hypertension. gsconlinepress.comumb.edu.pl

Kidney Disease Models:

Surgical Ablation Models (e.g., 5/6 Nephrectomy): By surgically removing a significant portion of the renal mass, these models induce chronic kidney disease (CKD), characterized by hypertension and nitrogen retention. frontiersin.orgnih.gov They are used to study the effects of Kir1.1 inhibitors on renal function in a diseased state.

Diet-Induced Models (e.g., Adenine (B156593) Diet): Feeding rodents a diet containing adenine induces chronic renal failure and mimics many features of human CKD-mineral and bone disorder (CKD-MBD), providing a non-invasive method to study the progression of kidney disease. frontiersin.org

Genetic Models (Knockout Mice): Mice with a genetic deletion of the Kir1.1 channel (ROMK knockout mice) serve as a genetic model of Type II Bartter syndrome. nih.gov These animals are invaluable for dissecting the specific role of Kir1.1 in renal electrolyte transport and blood pressure regulation, and for validating the on-target effects of pharmacological inhibitors. vumc.orgwindows.net

Non-Invasive Physiological Monitoring Techniques (e.g., telemetry, metabolic cages)

To accurately assess the physiological effects of this compound in conscious, freely moving animals, non-invasive or minimally invasive monitoring techniques are essential. These methods avoid the confounding effects of stress and anesthesia that can be associated with traditional measurement techniques. researchgate.net

Radiotelemetry: This is considered the gold standard for chronic cardiovascular monitoring in rodent models. researchgate.net A small transmitter is surgically implanted, which allows for continuous, long-term measurement of physiological parameters such as blood pressure (systolic, diastolic, mean arterial), heart rate, body temperature, and locomotor activity. emkatech.cominotiv.comsdbonline.org The ability to collect data 24 hours a day in the animal's home cage provides a detailed and accurate profile of a compound's effect, including its impact on circadian rhythms. meliordiscovery.comresearchgate.net This technique is crucial for characterizing the antihypertensive effects of Kir1.1 inhibitors. emkatech.com

Metabolic Cages: These specialized cages are used to study renal function by allowing for the separate collection of urine and feces over a defined period. This enables the precise measurement of urine volume, electrolyte excretion (e.g., sodium, potassium), and other metabolic parameters. For Kir1.1 inhibitors, which are expected to act as diuretics, metabolic cage studies are essential to quantify their effects on water and salt balance. reprocell.com

Table 2: Key Physiological Monitoring Techniques in this compound Research
TechniqueParameters MeasuredPrimary Application in Kir1.1 ResearchAdvantage
RadiotelemetryBlood Pressure, Heart Rate, Temperature, ActivityAssessing antihypertensive efficacy and cardiovascular profile.Continuous, long-term data from unstressed, freely moving animals. meliordiscovery.comresearchgate.net
Metabolic CagesUrine Volume, Electrolyte (Na+, K+) ExcretionQuantifying diuretic and natriuretic/kaliuretic effects.Provides direct measure of renal handling of fluids and electrolytes. reprocell.com

Ex vivo Organ Bath Studies and Isolated Tissue Preparations

Ex vivo studies bridge the gap between in vitro molecular assays and in vivo animal experiments. They involve studying the function of intact tissues or organs in a controlled laboratory environment that mimics physiological conditions. watt.ro This approach allows for the detailed examination of a compound's direct effect on tissue physiology, independent of systemic compensatory mechanisms. reprocell.com

Isolated Perfused Kidney: This technique involves perfusing an isolated kidney with an artificial medium while measuring various parameters of renal function. It allows for the study of tubular transport and vascular resistance within the kidney itself, providing direct evidence of a compound's renal-specific actions. wustl.edu

Isolated Renal Tubules and Kidney Slices: Preparations like isolated Malpighian tubules from insects or kidney slices from rodents are used to assess the direct impact of inhibitors on epithelial transport. reprocell.comwustl.edu For example, studies on isolated tubules can measure the inhibition of fluid and potassium secretion, directly linking the pharmacological action of a Kir1.1 inhibitor to its expected physiological function. reprocell.com

Isolated Myocytes: Cardiac muscle cells (myocytes) can be isolated to study the direct effects of a compound on cardiac electrophysiology and contractility, helping to identify any potential off-target cardiac effects. vumc.org

These ex vivo methods are crucial for confirming that the physiological responses observed in vivo are due to the direct action of the compound on the target tissue and for dissecting the precise mechanisms of action. researchgate.net

Pre Clinical Therapeutic Implications and Translational Perspectives for Kir1.1 in a Focus on Potential, Not Human Clinical Trials

Potential Role in Renal Pathophysiology

The Kir1.1 channel, predominantly expressed in the kidney, is a critical regulator of salt and water balance. nih.gov Its role in potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the distal nephron positions it as a key player in renal physiology. Consequently, a targeted inhibitor like Kir1.1-IN-A has profound implications for managing various renal-related disorders.

Inhibition of the Kir1.1 channel is a validated strategy for promoting diuresis and natriuresis, which are essential for managing hypertension and fluid overload. Genetic studies in humans have shown that loss-of-function mutations in the gene encoding Kir1.1 (KCNJ1) are associated with lower blood pressure and a reduced risk of developing hypertension. This provides a strong rationale for the therapeutic use of a Kir1.1 inhibitor.

By blocking Kir1.1, a compound like this compound would disrupt potassium recycling in the thick ascending limb. This, in turn, would reduce the activity of the Na-K-2Cl cotransporter (NKCC2), a primary mechanism for salt reabsorption. The resulting increase in sodium and water excretion would lead to a reduction in blood volume and, consequently, lower blood pressure. This mechanism of action suggests that this compound could function as a novel diuretic for the treatment of hypertension.

Table 1: Anticipated Pre-clinical Effects of this compound on Key Hemodynamic and Renal Parameters

ParameterExpected Outcome with this compoundUnderlying Mechanism
Mean Arterial PressureDecreaseReduction in extracellular fluid volume.
Urinary Sodium ExcretionIncreaseInhibition of NKCC2-mediated salt reabsorption.
Urinary VolumeIncreaseOsmotic diuresis secondary to increased solute excretion.
Extracellular Fluid VolumeDecreaseEnhanced natriuresis and diuresis.

Diuretic resistance, a condition where the response to conventional diuretics diminishes, is a significant clinical challenge, particularly in the management of heart failure. A key mechanism contributing to this resistance is the compensatory increase in sodium reabsorption in the distal nephron.

A Kir1.1 inhibitor such as this compound could offer a unique advantage in overcoming diuretic resistance. By acting on a different target than traditional loop diuretics, it could provide an alternative or synergistic approach to promoting natriuresis. Furthermore, by modulating potassium secretion in the collecting duct, it may also influence the electrochemical gradients that drive sodium reabsorption, potentially counteracting some of the compensatory mechanisms that lead to resistance.

The Kir1.1 channel is a principal regulator of potassium secretion in the distal nephron, playing a crucial role in maintaining the body's potassium balance. nih.gov Disorders of potassium homeostasis, such as hyperkalemia (elevated potassium) and hypokalemia (low potassium), can have severe consequences, including life-threatening cardiac arrhythmias.

A targeted inhibitor like this compound could be instrumental in managing conditions of inappropriate potassium retention. By blocking Kir1.1-mediated potassium secretion, it would be expected to increase serum potassium levels. This makes it a potential therapeutic agent for certain forms of hypokalemia. Conversely, its effects on potassium handling necessitate careful consideration in conditions predisposing to hyperkalemia. The ability to modulate renal potassium excretion is a key therapeutic feature, offering a more nuanced approach to managing electrolyte imbalances compared to less specific diuretic agents.

Table 2: Potential Applications of this compound in Potassium Homeostasis Disorders (Pre-clinical Rationale)

DisorderRationale for Investigating this compoundExpected Primary Effect
Certain forms of HypokalemiaReduce renal potassium wasting.Increase serum potassium concentration.
Conditions requiring potassium-sparing diuresisPromote natriuresis with minimal potassium loss.Maintain or slightly increase serum potassium while increasing sodium excretion.

Implications for Other Pre-clinical Disease States

While the primary therapeutic targets for a Kir1.1 inhibitor are renal, the systemic effects of altered electrolyte and fluid balance, as well as the presence of Kir channels in other tissues, suggest broader pre-clinical implications.

Inwardly rectifying potassium channels are crucial for cardiac electrophysiology. While Kir1.1 is predominantly renal, other Kir channels, such as Kir2.x, are fundamental to maintaining the resting membrane potential and shaping the action potential in cardiomyocytes. Dysregulation of these channels is implicated in various cardiac arrhythmias.

The therapeutic potential of this compound in cardiovascular disorders is likely indirect, stemming from its effects on blood pressure and electrolyte balance. By managing hypertension and fluid overload, this compound could reduce cardiac workload and mitigate the pathological remodeling seen in heart failure models. Furthermore, by offering a potassium-sparing diuretic effect, it could avoid the pro-arrhythmic consequences of hypokalemia often associated with conventional diuretics. While direct cardiac effects are less probable due to the specific expression of Kir1.1, the systemic benefits make it a valuable candidate for investigation in pre-clinical models of heart failure and hypertension-induced cardiac pathologies.

The family of inwardly rectifying potassium channels is also expressed in the central nervous system (CNS), where they contribute to neuronal excitability. While Kir1.1 expression in the brain is not as prominent as in the kidney, some studies have detected its presence in certain CNS regions.

The relevance of Kir1.1 as a therapeutic target in neurological conditions is still an emerging area of research. In pre-clinical models, the modulation of Kir channel activity has been explored in conditions such as epilepsy and migraine. If Kir1.1 activity is found to be relevant in specific neuronal circuits or glial cells under pathological conditions, a selective inhibitor like this compound could offer a novel approach to modulating neuronal excitability. However, further research is required to establish a definitive link between Kir1.1 inhibition and therapeutic outcomes in neurological disorders.

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for "this compound" in scientific literature and chemical databases did not yield any specific information for a compound with this designation.

The search results primarily provided information on the Kir1.1 channel, also known as the renal outer medullary potassium (ROMK) channel, and its role as a therapeutic target for conditions like hypertension. nih.govnih.govguidetopharmacology.orgepfl.ch The literature discusses various small molecule inhibitors of Kir1.1, such as VU590 and VU591, and the clinical candidate MK-7145. nih.govnih.govfrontiersin.org One study referred to a "compound A" as an inhibitor of Kir1.1, but there is no indication that this is synonymous with "this compound". researchgate.net

Without specific preclinical data, research findings, or even a chemical identity for "this compound," it is not possible to construct an article that adheres to the requested outline focusing on its preclinical therapeutic implications, rationale for further development, or conceptual combination therapies and delivery modalities. The instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the provided sections cannot be fulfilled due to the absence of publicly available information on this specific compound.

Further research and clarification on the identity of "this compound" are necessary before an article can be generated.

Challenges and Future Directions in Kir1.1 in a Research

Addressing Selectivity Challenges in Kir Channel Modulation

A significant hurdle in the development of Kir1.1 channel modulators is achieving high selectivity. The inward rectifier potassium (Kir) channel family comprises at least 16 members, many of which have broad and overlapping distributions in various tissues. frontiersin.org This creates a substantial challenge in designing small molecules that target Kir1.1 without affecting other Kir channels, which could lead to off-target effects. epfl.chnih.gov

For instance, the initial Kir1.1 inhibitor, VU590, also demonstrated activity against Kir7.1. nih.gov Since both Kir1.1 and Kir7.1 are present in the nephron, VU590 was not an ideal tool to specifically investigate Kir1.1's function in the kidney. nih.gov This lack of selectivity has historically hindered the experimental validation of many Kir channels as drug targets. epfl.chnih.gov

The development of subsequent compounds like VU591 represented a step forward, showing greater selectivity for Kir1.1 over Kir7.1 and a panel of other potential off-targets. nih.govphysiology.org However, the challenge of achieving absolute selectivity remains. Even minor off-target activity can complicate the interpretation of physiological studies and potentially lead to undesirable side effects. For example, some early KATP blockers with weak off-target activity on Kir1.1 (also known as ROMK) showed promise as diuretics but were limited by cardiovascular and metabolic side effects mediated by their primary targets. nih.gov

Future research must continue to focus on developing highly selective Kir1.1 modulators. This will likely involve a combination of high-throughput screening of diverse chemical libraries and structure-based drug design to exploit subtle differences in the binding pockets of various Kir channels. frontiersin.orgmdpi.com

Identifying Pre-clinical Biomarkers for Kir1.1-IN-A Efficacy and Target Engagement

The identification of reliable pre-clinical biomarkers is crucial for the development of this compound and its analogues. crownbio.com Biomarkers serve as measurable indicators of a drug's effect on its target and can provide early evidence of efficacy and safety. crownbio.commeditrial.net

Target Engagement Biomarkers: These biomarkers provide evidence that the drug is binding to its intended target, Kir1.1. sapient.bio This can be assessed directly by measuring the occupancy of the channel by the drug in tissue samples, although this is often challenging in preclinical studies. sapient.bio Indirect measures of target engagement can be obtained by assessing downstream effects of Kir1.1 inhibition. sapient.bio For example, changes in the levels of ions or other molecules regulated by Kir1.1 in biological fluids could serve as a proxy for target engagement. sapient.bio

Pharmacodynamic Biomarkers: These biomarkers measure the physiological or biochemical effects of the drug. meditrial.net For a Kir1.1 inhibitor, a key pharmacodynamic biomarker would be an increase in urine output and sodium excretion, consistent with the channel's role in the kidney. nih.gov Measuring changes in plasma potassium levels would also be critical, as Kir1.1 inhibitors are expected to have a potassium-sparing effect. nih.gov

Safety Biomarkers: These are used to monitor for potential off-target toxicities. nih.gov Given the expression of other Kir channels in various tissues, it would be important to monitor biomarkers of cardiac and neurological function, for example. frontiersin.org Kidney Injury Molecule-1 (KIM-1) is an example of a qualified biomarker for detecting drug-induced kidney injury in rats and could be relevant in preclinical studies of Kir1.1 inhibitors. nih.gov

Future research should focus on identifying and validating a panel of biomarkers for this compound. This will be essential for guiding dose selection, monitoring for adverse effects, and ultimately, for translating preclinical findings to the clinical setting. crownbio.com

Table of Potential Pre-clinical Biomarkers for this compound

Biomarker TypePotential BiomarkerRationale
Target Engagement Direct measurement of Kir1.1 occupancyProvides direct evidence of drug-target interaction. sapient.bio
Downstream signaling moleculesChanges in downstream pathways indicate target modulation. sapient.bio
Pharmacodynamic Urine output and sodium excretionIncreased levels indicate diuretic effect. nih.gov
Plasma potassium levelsStable or increased levels indicate potassium-sparing effect. nih.gov
Safety Kidney Injury Molecule-1 (KIM-1)Marker of potential drug-induced nephrotoxicity. nih.gov
Cardiac and neurological function markersMonitor for off-target effects on other Kir channels. frontiersin.org

Exploring Novel this compound Analogues with Improved Pharmacological Profiles and In Vivo Characteristics

The discovery of this compound has paved the way for the exploration of novel analogues with enhanced pharmacological properties. The goal of these medicinal chemistry efforts is to develop compounds with improved potency, selectivity, and in vivo characteristics, such as better oral bioavailability and a more favorable pharmacokinetic profile. rupress.org

Structure-activity relationship (SAR) studies are a key component of this process. frontiersin.org By systematically modifying the chemical structure of a lead compound like this compound and evaluating the effects on its activity, researchers can identify key structural features that are important for its interaction with the Kir1.1 channel. mdpi.com For example, the development of VU591 from a less potent but more selective hit, bis-nitro-benzimidazole (BNBI), involved the addition of an ether oxygen to the linker region, which significantly improved its potency. physiology.org

The table below illustrates the concept of how SAR studies can lead to the development of improved analogues, using hypothetical data for demonstration.

Interactive Data Table: Pharmacological Profiles of Hypothetical this compound Analogues

CompoundModificationKir1.1 IC50 (nM)Kir7.1 IC50 (nM)Oral Bioavailability (%)
This compound (Lead) -500250010
Analogue 1 Modification A250500025
Analogue 2 Modification B750100005
Analogue 3 Combination of A & C100>1000040

Future research in this area will likely involve the use of computational modeling and structure-based drug design to guide the synthesis of new analogues. mdpi.com The ultimate goal is to identify a clinical candidate with the optimal balance of potency, selectivity, and drug-like properties for the treatment of diseases such as hypertension. epfl.ch

Potential for Combination Therapies Involving this compound (conceptual)

The unique mechanism of action of Kir1.1 inhibitors like this compound suggests their potential for use in combination with other therapeutic agents. Conceptually, combining a Kir1.1 inhibitor with other diuretics or antihypertensive drugs could lead to synergistic effects and a more favorable side-effect profile.

For example, conventional loop diuretics, which target the Na-K-2Cl cotransporter, are highly effective but can cause significant potassium loss (hypokalemia). nih.gov A combination therapy with a Kir1.1 inhibitor, which is expected to be potassium-sparing, could potentially offset this side effect. nih.gov This would allow for more aggressive diuretic therapy while maintaining normal potassium levels.

Similarly, combining a Kir1.1 inhibitor with drugs that act on other parts of the renal tubule or on different physiological systems involved in blood pressure regulation could provide a multi-faceted approach to treating hypertension. For instance, a combination with an ACE inhibitor or an angiotensin receptor blocker could target both the renin-angiotensin system and renal salt handling.

It is important to note that these are conceptual ideas and would require extensive preclinical and clinical investigation. clinicaltrials.gov Studies would be needed to determine the optimal drug combinations and to ensure that there are no adverse drug-drug interactions. sagimet.com

New Avenues for Investigating this compound's Role in Underexplored Physiological Contexts

While the primary focus of Kir1.1 research has been on its role in the kidney and blood pressure regulation, there are emerging avenues for investigating its function in other physiological contexts. epfl.chlsu.edu The availability of selective inhibitors like this compound provides a valuable tool for exploring these less-understood roles.

For example, Kir1.1 has been detected in parts of the central nervous system, though its function there is not well characterized. anu.edu.au Studies using this compound could help to elucidate its role in neuronal signaling and its potential involvement in neurological disorders.

There is also evidence to suggest that Kir channels play a role in the development of certain insects. sdbonline.orgmdpi.com While distinct from its role in mammals, this highlights the diverse physiological functions of this channel family and raises the possibility that Kir1.1 or related channels could have unexpected roles in other organisms or even in different mammalian tissues.

Future research should not be limited to the kidney. A broader investigation of Kir1.1's expression and function throughout the body, facilitated by tools like this compound, could uncover novel physiological roles and potentially new therapeutic applications for Kir1.1 modulators.

Q & A

Q. What experimental methods are recommended to confirm the selectivity of Kir1.1-IN-A for the Kir1.1 potassium channel?

To validate selectivity, researchers should employ a combination of:

  • Concentration-response curves across related potassium channels (e.g., Kir2.1, Kir4.1) to assess off-target effects .
  • Patch-clamp electrophysiology to directly measure ion current inhibition in heterologous expression systems (e.g., HEK293 cells expressing Kir1.1) .
  • Competitive binding assays using radiolabeled or fluorescent ligands to quantify binding affinity and specificity . Note: Include negative controls (e.g., wild-type vs. Kir1.1-knockout models) to isolate channel-specific effects .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture full dose dependency .
  • Normalize data to baseline activity (e.g., vehicle-treated controls) and report IC50 values with 95% confidence intervals .
  • Validate results across multiple biological replicates (≥3) and independent experimental batches to address variability .

Q. What in vitro or ex vivo models are most suitable for preliminary testing of this compound?

  • Primary renal tubular cells or isolated nephron segments for studying Kir1.1’s role in electrolyte transport .
  • Transgenic cell lines overexpressing Kir1.1 to isolate channel-specific pharmacology .
  • Tissue slices (e.g., kidney or brain) to evaluate functional effects in a near-native microenvironment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different studies?

Contradictions may arise from methodological differences. To address this:

  • Perform a systematic review of experimental conditions (e.g., pH, temperature, buffer composition) that alter Kir1.1 activity .
  • Conduct meta-analysis of published IC50 values, stratifying by model systems (e.g., recombinant vs. native channels) .
  • Use sensitivity analysis to identify variables (e.g., assay duration, compound solubility) that disproportionately affect outcomes .

Q. What strategies are recommended for elucidating the structural basis of this compound binding?

  • Molecular dynamics simulations to predict interaction sites between Kir1.1 and the inhibitor .
  • Cryo-EM or X-ray crystallography of this compound complexes to resolve binding conformations .
  • Alanine-scanning mutagenesis of Kir1.1 pore regions to identify critical residues for inhibitor binding .

Q. How should researchers optimize in vivo studies to assess this compound’s therapeutic potential?

  • Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models to establish dosing regimens .
  • Employ conditional Kir1.1 knockout models to differentiate target-mediated effects from off-target toxicity .
  • Integrate multi-omics data (transcriptomics, metabolomics) to map systemic responses to Kir1.1 inhibition .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, reporting R<sup>2</sup> values and goodness-of-fit tests .
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
  • Address outliers using Grubbs’ test or ROUT method , with explicit justification for exclusion .

Q. How can researchers ensure robust validation of this compound’s mechanism of action?

  • Combine genetic knockdown (siRNA/shRNA) and pharmacological inhibition to confirm on-target effects .
  • Use fluorescence-based reporters (e.g., FRET sensors) to monitor real-time changes in Kir1.1 activity .
  • Cross-validate findings with orthogonal assays (e.g., electrophysiology and calcium imaging) .

Ethical and Reproducibility Considerations

Q. What documentation is essential for replicating this compound studies?

  • Provide detailed synthetic protocols (e.g., purity ≥95%, HPLC traces) and storage conditions (e.g., −80°C in DMSO) .
  • Disclose batch-to-batch variability and stability data (e.g., degradation under light/heat) .
  • Share raw data and analysis scripts via repositories like Zenodo or Figshare to facilitate replication .

Q. How should researchers address potential conflicts between preliminary and published data on this compound?

  • Conduct blinded re-analysis of raw data to minimize bias .
  • Engage in pre-publication peer review (e.g., preprint feedback) to identify methodological gaps .
  • Publish negative results in dedicated journals (e.g., Journal of Negative Results) to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.